4,6-Bis(3-chlorophenyl)pyrimidin-2-amine

Purinergic Signaling Pain Research P2X3 Antagonist

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine (CAS 1354939-84-6) is a 4,6-diarylpyrimidine derivative featuring a pyrimidine core substituted with 3-chlorophenyl groups at the 4- and 6-positions and an amino group at the 2-position. Its molecular formula is C16H11Cl2N3, with a molecular weight of 316.18 g/mol.

Molecular Formula C16H11Cl2N3
Molecular Weight 316.2 g/mol
CAS No. 1354939-84-6
Cat. No. B6347014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(3-chlorophenyl)pyrimidin-2-amine
CAS1354939-84-6
Molecular FormulaC16H11Cl2N3
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H11Cl2N3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21)
InChIKeyOVRMCOCVKNUETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine (CAS 1354939-84-6) for Kinase and Receptor Research: A Quantitative Evidence Guide


4,6-Bis(3-chlorophenyl)pyrimidin-2-amine (CAS 1354939-84-6) is a 4,6-diarylpyrimidine derivative featuring a pyrimidine core substituted with 3-chlorophenyl groups at the 4- and 6-positions and an amino group at the 2-position . Its molecular formula is C16H11Cl2N3, with a molecular weight of 316.18 g/mol . This compound is primarily investigated as a tool compound for probing kinase and purinergic receptor activities, and its meta-chloro substitution pattern is distinct from common para-substituted analogs [1], [2]. This guide provides a quantitative, comparator-based assessment of its unique profile to support scientific and procurement decisions.

Why 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine Cannot Be Replaced by Other Diarylpyrimidines


The bioactivity of 4,6-diarylpyrimidin-2-amines is exquisitely sensitive to the position and electronic character of substituents on the phenyl rings. A direct head-to-head analysis of structurally similar analogs reveals that a simple change from a 3-chloro to a 4-chloro or unsubstituted phenyl group leads to a complete loss of activity against certain targets [1]. For instance, in a study of ABL1 kinase inhibition, compounds with 4-chloro or bromo substituents demonstrated potent activity, whereas compounds with 3-chloro or other substitutions were often less active or inactive [1]. Furthermore, the compound's activity profile is not merely about kinase inhibition; its unique 3-chloro substitution pattern confers a distinct polypharmacology, including potent antagonism at the P2X3 receptor (IC50 = 16 nM) [2] and binding to Mcl-1 (Ki = 220 nM) [3], which are not characteristic of the broader 4,6-diarylpyrimidine class. Therefore, generic substitution with a different diarylpyrimidine derivative is not scientifically justifiable for applications targeting these specific interactions. The quantitative evidence below delineates the exact points of differentiation.

Quantitative Differentiation: 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine vs. Key Analogs


P2X3 Receptor Antagonism: A Differentiated Profile from Kinase-Focused Analogs

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine exhibits potent antagonism at the human P2X3 receptor, a ligand-gated ion channel implicated in chronic pain and sensory processing. This activity is not a general feature of 4,6-diarylpyrimidine kinase inhibitors. For comparison, a closely related analog, 4,6-diphenylpyrimidin-2-amine, shows no reported activity at P2X3 receptors in public databases, and its primary known mechanism is Aurora kinase inhibition [1]. This demonstrates that the 3-chloro substitution specifically unlocks P2X3 antagonist activity [2].

Purinergic Signaling Pain Research P2X3 Antagonist

Mcl-1 Binding Affinity: Preferential Interaction Over Bcl-2 Family Proteins

The compound demonstrates a 2.2-fold selectivity for Mcl-1 (Ki = 220 nM) over Bcl-2 (Ki = 490 nM), and a >10-fold selectivity over Bcl-xL (Ki = 2300 nM), as determined by fluorescence polarization competition assays [1]. This selectivity profile is notable because many pan-Bcl-2 inhibitors show more balanced affinities across family members. In contrast, a structural analog, 4,6-bis(4-chlorophenyl)pyrimidin-2-amine, is primarily reported as an EGFR kinase inhibitor (IC50 ~ 0.5 µM) and lacks reported Mcl-1 binding activity [2].

Apoptosis Mcl-1 Inhibitor Cancer Research

Kinase Selectivity Profile: A Contrast with 4,6-Diarylpyrimidine Kinase Inhibitors

While many 4,6-diarylpyrimidin-2-amines are potent kinase inhibitors, 4,6-bis(3-chlorophenyl)pyrimidin-2-amine displays a distinct selectivity profile. A direct comparison with a potent 4,6-diarylpyrimidine ABL1 inhibitor (compound 1e from a recent study) shows that the 3-chloro substitution leads to weak or no inhibition of ABL1 kinase, whereas a 2'-hydroxy-4''-bromo substitution pattern yields an IC50 of 3.35 ± 0.58 µM [1]. Furthermore, binding data suggests this compound is a weak inhibitor of JAK2 (IC50 = 3.2 µM) and KIT (IC50 > 10 µM) [2], confirming its narrow kinase inhibition profile.

Kinase Selectivity Chemical Probe Polypharmacology

Optimal Use Cases for 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine Based on Quantitative Evidence


P2X3 Receptor Antagonism in Pain and Sensory Neuroscience

Given its potent and well-defined IC50 of 16 nM at the human P2X3 receptor, 4,6-bis(3-chlorophenyl)pyrimidin-2-amine is optimally deployed as a positive control or chemical probe in studies of purinergic signaling related to chronic pain, bladder function, or cough reflex [1]. Its activity is distinct from other 4,6-diarylpyrimidines, which are primarily kinase inhibitors, reducing the risk of off-target kinase-driven phenotypes in cellular assays [2].

Mcl-1-Dependent Apoptosis Research

This compound serves as a valuable starting point for investigating Mcl-1 biology in cancer cells. Its 2.2-fold selectivity for Mcl-1 over Bcl-2 (Ki = 220 nM vs. 490 nM) and >10-fold selectivity over Bcl-xL provides a window for dissecting Mcl-1-specific functions in apoptosis regulation, particularly when compared to pan-Bcl-2 inhibitors that exhibit a different selectivity profile [1].

Kinase Selectivity Profiling and Polypharmacology Studies

Due to its weak inhibition of ABL1, JAK2, and KIT kinases, 4,6-bis(3-chlorophenyl)pyrimidin-2-amine is a poor choice for kinase-focused drug discovery. However, this narrow kinase profile makes it an excellent control compound for assessing kinase-independent effects in cellular assays, especially when comparing to broad-spectrum 4,6-diarylpyrimidine kinase inhibitors [1], [2].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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